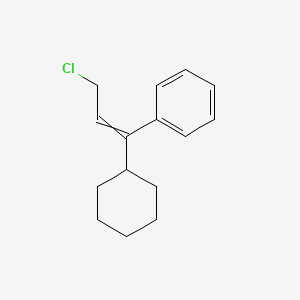
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-1-cyclohexylprop-1-én-1-yl)benzène est un composé organique caractérisé par un cycle benzénique substitué par un groupe 3-chloro-1-cyclohexylprop-1-én-1-yl.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du (3-Chloro-1-cyclohexylprop-1-én-1-yl)benzène implique généralement l'alkylation du benzène avec un précurseur approprié. Une méthode courante est l'alkylation de Friedel-Crafts, où le benzène réagit avec le chlorure de 3-chloro-1-cyclohexylprop-1-én-1-yle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl₃). La réaction est effectuée dans des conditions anhydres pour empêcher l'hydrolyse du catalyseur .
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la distillation et la cristallisation.
Analyse Des Réactions Chimiques
Types de Réactions
(3-Chloro-1-cyclohexylprop-1-én-1-yl)benzène peut subir diverses réactions chimiques, notamment :
Substitution Aromatique Électrophile : Le cycle benzénique peut participer à des réactions de substitution électrophile telles que la nitration, la sulfonation et l'halogénation.
Oxydation et Réduction : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants, et réduit pour former des alcanes ou des alcools.
Réactions de Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et Conditions Courants
Nitration : Acide nitrique concentré (HNO₃) et acide sulfurique (H₂SO₄) sont utilisés.
Halogénation : Chlore (Cl₂) ou brome (Br₂) en présence d'un catalyseur acide de Lewis.
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃).
Réduction : Gaz hydrogène (H₂) avec un catalyseur au palladium (Pd/C).
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la nitration produirait des dérivés nitro, tandis que l'oxydation pourrait produire des cétones ou des acides carboxyliques.
Applications de la Recherche Scientifique
(3-Chloro-1-cyclohexylprop-1-én-1-yl)benzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'Action
Le mécanisme par lequel (3-Chloro-1-cyclohexylprop-1-én-1-yl)benzène exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent influencer diverses voies biochimiques, conduisant aux activités biologiques observées. Par exemple, le composé peut interagir avec des enzymes ou des récepteurs, modulant leur activité et entraînant des effets thérapeutiques .
Applications De Recherche Scientifique
(3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3-Chloro-1-cyclohexylprop-1-en-1-yl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés Similaires
(3-Chloro-1-cyclohexylprop-1-én-1-yl)benzène : Unique en raison de son motif de substitution spécifique sur le cycle benzénique.
Cyclohexylbenzène : Manque les groupes chloro et prop-1-én-1-yle, ce qui entraîne des propriétés chimiques différentes.
Chlorobenzène : Contient un groupe chloro mais manque la substitution cyclohexylprop-1-én-1-yle.
Unicité
L'unicité du (3-Chloro-1-cyclohexylprop-1-én-1-yl)benzène réside dans sa combinaison d'un groupe cyclohexyle et d'un groupe prop-1-én-1-yle substitué par un chloro sur le cycle benzénique. Cette structure spécifique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour diverses applications .
Propriétés
Numéro CAS |
648425-31-4 |
|---|---|
Formule moléculaire |
C15H19Cl |
Poids moléculaire |
234.76 g/mol |
Nom IUPAC |
(3-chloro-1-cyclohexylprop-1-enyl)benzene |
InChI |
InChI=1S/C15H19Cl/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2 |
Clé InChI |
WQLKDPBVTGJBOW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=CCCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


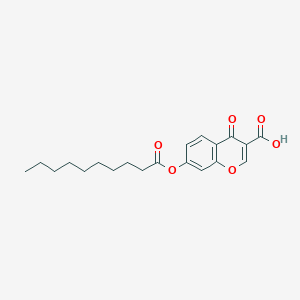

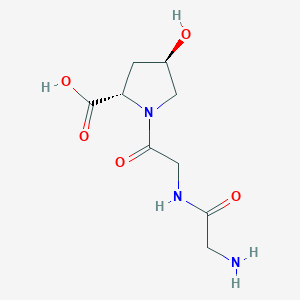
![3,3'-[([1,1'-Biphenyl]-4-yl)methylene]bis(5-methoxy-1H-indole)](/img/structure/B12608665.png)
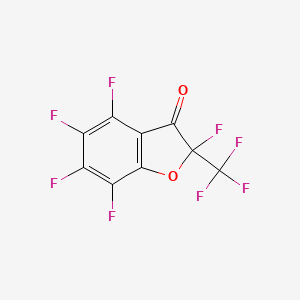
![4-{4-[(E)-Benzylideneamino]anilino}pent-3-en-2-one](/img/structure/B12608667.png)
![2-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]quinolin-8-ol](/img/structure/B12608670.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)
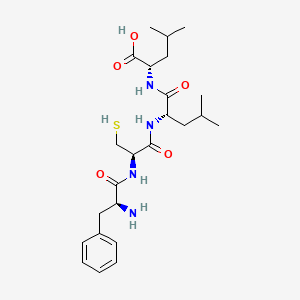

![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
